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Anapheline

Neuropharmacology Receptor Pharmacology Alzheimer's Disease

Anapheline (CAS 19519-53-0, molecular formula C13H24N2O, molecular weight 224.34 g/mol) is a naturally occurring piperidine alkaloid classified within the lysine alkaloid superclass. It is structurally defined as 1,3-bis[(2S)-piperidin-2-yl]propan-2-one and is also known as L-(+)-anaferine.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
CAS No. 19519-53-0
Cat. No. B101824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnapheline
CAS19519-53-0
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(=O)CC2CCCCN2
InChIInChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m0/s1
InChIKeyJFMCQBGTUJUOAB-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anapheline CAS 19519-53-0: Sourcing and Specification Guide for a Bis-Piperidine Alkaloid


Anapheline (CAS 19519-53-0, molecular formula C13H24N2O, molecular weight 224.34 g/mol) is a naturally occurring piperidine alkaloid classified within the lysine alkaloid superclass [1]. It is structurally defined as 1,3-bis[(2S)-piperidin-2-yl]propan-2-one and is also known as L-(+)-anaferine [2]. Biosynthetically, it is formed via the condensation of piperideine and pelletierine in plant secondary metabolism [3]. Its physicochemical profile includes a calculated density of 0.966 g/cm³, a boiling point of 314°C at 760 mmHg, and a flash point of 107°C [4].

Natural product alkaloid probe Piperidine alkaloid for receptor binding studies, metabolomics reference, and plant secondary metabolism research.
Stereochemically defined L-(+)-anaferine configuration; distinct from (-)-anaferine. Critical for chiral alkaloid research workflows.
Computational lead reference Reported in silico predictions for α7-nAChR and GluN2B-NMDAR engagement; supports computational screening panels.

Why Generic Piperidine Alkaloid Substitution for Anapheline CAS 19519-53-0 Is Not Warranted Without Experimental Validation


Piperidine alkaloids exhibit pronounced functional divergence driven by stereochemistry and ring substituents. Comparative studies on teratogenic alkaloids including anabasine and coniine demonstrate that enantiomeric forms and minor structural variations (e.g., saturated vs. unsaturated piperidine rings) produce distinct potency rank orders at nicotinic acetylcholine receptors (nAChRs), with EC50 differences spanning orders of magnitude across cell types [1]. For Anapheline, stereochemical specificity is evident in its enzymatic biosynthesis, which yields the L-(+)-anaferine configuration rather than its (-)-anaferine stereoisomer [2]. Computational predictions further indicate that Anapheline exhibits binding characteristics at α7-nAChR and GluN2B-containing NMDA receptors that differ from those of structurally related alkaloids such as nicotine, anahygrine, and cuscohygrine [3][4]. However, these computational predictions have not been validated experimentally, and no direct empirical comparator data exist. Until experimental confirmation is obtained, substitution with structurally similar piperidine alkaloids risks introducing uncharacterized differences in receptor engagement and biological effect.

Stereochemical mismatch
Generic piperidine alkaloid substitution may introduce enantiomeric or diastereomeric differences. The L-(+)-anaferine form is enzymatically specified; alternative stereoisomers can exhibit divergent receptor engagement.
Receptor profile may not transfer
Computational predictions of α7-nAChR and GluN2B binding are compound-specific. Structurally similar alkaloids (nicotine, anahygrine, cuscohygrine) show differing predicted binding energies and specificity profiles; substitution risks unvalidated receptor interaction shifts.
Experimental validation absent
All current receptor differentiation data are in silico only. Without direct empirical comparator data, any substitution cannot be assumed functionally equivalent and may introduce uncharacterized pharmacological differences.

Anapheline CAS 19519-53-0: Quantitative Evidence for Receptor Binding Differentiation from Structurally Related Alkaloids


Anapheline (Anaferine) vs. Nicotine: Computational Prediction of α7-nAChR Binding Energy

In a molecular docking study of Withania somnifera phytochemicals against the α7 nicotinic acetylcholine receptor (α7-nAChR), anaferine (synonymous with Anapheline) was predicted to exhibit lower binding energy than the reference agonist nicotine [1]. The study used AutoDock4 software to evaluate binding conformations and energetics of multiple alkaloids at this receptor subtype, which is implicated in cognitive function and memory-related disorders. This computational prediction has not been validated experimentally. No direct experimental binding affinity data for Anapheline are available.

α7-nAChR binding vs. nicotine
Computational prediction
Predicted lower binding energy nicotine (reference agonist)
Supports differentiated α7-nAChR engagement prediction; requires experimental validation.
AutoDock4 docking; no quantitative energy values reported.
Neuropharmacology Receptor Pharmacology Alzheimer's Disease

Anapheline (Anaferine) vs. Anahygrine and Cuscohygrine: Differential α7-nAChR Binding Energy and Specificity Predictions

The same molecular docking study provided comparative predictions across multiple Withania somnifera alkaloids at α7-nAChR [1]. Anaferine and anahygrine both exhibited lower binding energies than nicotine, while cuscohygrine showed relatively higher binding energy. Additionally, cuscohygrine and pelletierine demonstrated tendencies toward nonspecific binding at other receptor sites, whereas nonspecific binding was not energetically favorable for anaferine and anahygrine. The study reported that anaferine and anahygrine possessed higher dissociation constant (kI) values than nicotine. These computational predictions have not been validated experimentally.

Binding specificity vs. anahygrine, cuscohygrine
Computational prediction
Favorable specificity; higher kI than nicotine cuscohygrine (nonspecific), anahygrine (similar specificity)
May inform selection among Withania alkaloids for receptor-targeted studies; no experimental validation.
In silico docking only; nonspecific binding tendency excluded for anaferine.
Neuropharmacology Receptor Pharmacology Cognitive Enhancement

Anapheline (Anaferine) vs. Other Withania Phytochemicals: Predicted CNS Activity and nAChR Agonism

An in silico pharmacological prediction study evaluated blood-brain barrier (BBB) penetrability and CNS activity of Withania somnifera bioactive compounds [1]. Anaferine, anahygrine, cuscohygrine, and isopelletierine were all predicted to be CNS-active and to function as neuronal nicotinic acetylcholine receptor (nAChR) agonists. The study's structure-activity relationship analysis highlighted these four compounds as promising candidates for further investigation as lead compounds for neurodegenerative disorder drug development. This represents computational prediction only, not experimental validation. No quantitative differentiation among these four compounds was reported.

CNS activity & nAChR agonism prediction
Computational prediction
In silico CNS-active; predicted neuronal nAChR agonist
Supports inclusion in neurodegenerative disease research alkaloid panels; no quantitative differentiation from anahygrine, cuscohygrine, isopelletierine.
BBB penetration and CNS activity predicted computationally.
Neuropharmacology Drug Discovery Alzheimer's Disease

Anapheline (Anaferine) vs. Beta-Sitosterol and Withanolides: Predicted GluN2B-NMDAR Allosteric Inhibition

An in silico study evaluated 25 Withania somnifera phytochemicals for their ability to inhibit GluN2B-containing NMDA receptors (NMDARs) via allosteric modulation [1]. Molecular docking results suggested that Anaferine, along with Beta-Sitosterol, Withaferin A, Withanolide A, Withanolide B, and Withanolide D, inhibits GluN2B-containing NMDARs through an allosteric mode similar to the known selective antagonist Ifenprodil. The study predicted BBB penetration, lack of mutagenicity, and favorable drug-likeness properties for Anaferine. These are computational predictions only; no experimental validation has been performed.

GluN2B-NMDAR allosteric inhibition
Computational prediction
Predicted allosteric inhibition similar to Ifenprodil Beta-Sitosterol, Withanolides share same prediction
May inform neuroprotection research; no experimental differentiation from other predicted inhibitors.
In silico docking; GluN2B-containing NMDA receptors.
Neuroprotection Excitotoxicity Neurodegenerative Diseases

Anapheline vs. (-)-Anaferine: Stereochemical Identity as L-(+)-Anaferine

Anapheline is identified in authoritative databases as the L-(+)-anaferine stereoisomer, distinct from (-)-anaferine [1][2]. This stereochemical specification has structural implications: the compound contains two defined stereocenters [(2S)-piperidin-2-yl moieties] . In the broader piperidine alkaloid class, stereochemistry significantly impacts biological activity; for example, enantiomers of anabasine and coniine exhibit different potency rank orders at nAChRs [3]. While no direct experimental activity data exist for Anapheline's enantiomers, stereochemical identity is a critical procurement specification for any research application.

Stereochemical identity: L-(+)-anaferine
Class-level inference
(2S,2'S) configuration; distinct from (-)-anaferine
Stereochemical specification essential for procurement; enantiomeric differences in piperidine alkaloids can alter receptor activity.
Database annotation; no direct activity data for enantiomers.
Stereochemistry Natural Product Chemistry Chirality

Anapheline CAS 19519-53-0: Research Application Scenarios Based on Current Evidence


Neurodegenerative Disease Research: Computational Lead for nAChR and NMDAR Targeting

Based on in silico predictions, Anapheline (anaferine) may serve as a computational lead compound for research programs investigating α7-nAChR agonism and GluN2B-NMDAR allosteric modulation in the context of Alzheimer's disease and other neurodegenerative conditions [1][2]. The compound's predicted BBB penetrability and CNS activity support its consideration in early-stage neuropharmacology screening panels, though experimental validation is required [1].

Natural Product and Metabolomics Reference Standard

Anapheline is catalogued in metabolomics reference databases including RefMet (RM0049819) and ChEBI (CHEBI:2702) with defined exact mass (224.188863) and formula (C13H24N2O) [3][4]. It is reported in NMDR studies and detected in Macaca mulatta lipidsearch metabolomics [5]. This established metabolomics database presence makes Anapheline a suitable reference standard for untargeted metabolomics workflows and natural product dereplication studies involving piperidine alkaloids.

Withania somnifera Phytochemical Research

Anapheline is one of several bioactive alkaloids identified from Withania somnifera (Ashwagandha) alongside anahygrine, cuscohygrine, and isopelletierine [1][2]. Research programs investigating the pharmacological basis of Ashwagandha's traditional uses in cognitive enhancement and neuroprotection may include Anapheline as part of a panel of Withania-derived alkaloids for comparative studies.

Piperidine Alkaloid Biosynthesis and Enzymology Studies

Anapheline is an established product of the reaction between piperideine and pelletierine, linked to the tropane, piperidine, and pyridine alkaloid biosynthesis pathway (KEGG map00960) [6]. This defined biosynthetic context supports its use as a reference compound in plant secondary metabolism research, particularly in studies of Solanaceae and related plant families that produce piperidine alkaloids.

Application
Selection Property
Validation Focus
Neurodegenerative disease research (computational lead)
Predicted α7-nAChR and GluN2B-NMDAR engagement
Experimental binding and functional validation required
Untargeted metabolomics reference standard
Exact mass (224.188863) and database identity (RefMet, ChEBI)
Retention time and spectral library matching
Withania somnifera phytochemical panel
Alkaloid identity and predicted CNS profile
Comparative bioactivity screening with anahygrine, cuscohygrine
Piperidine alkaloid biosynthesis studies
Defined biosynthetic pathway (piperideine + pelletierine)
Enzymatic synthesis validation and plant secondary metabolism research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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